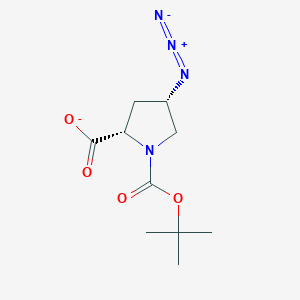
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 . This compound is known for its unique structure, which includes an azido group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves several stepsThe reaction conditions typically involve the use of tert-butyl chloroformate and sodium azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) 2-phenylmethyl ester The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- lies in its azido group, which provides versatility in chemical reactions and applications.
Actividad Biológica
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C11H18N4O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 121147-97-5
Synthesis
The synthesis of this compound typically involves the azidation of pyrrolidine derivatives, where the introduction of the azido group enhances its reactivity and potential biological applications. The process often includes:
- Starting Materials : Pyrrolidine derivatives
- Reagents : Sodium azide for azidation
- Conditions : Varying temperatures and solvents to optimize yield and purity.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes. For instance:
- Angiotensin Converting Enzyme (ACE) Inhibition : Compounds derived from similar structures have shown promising ACE inhibitory activity. For example, modifications to the carboxylic acid group in proline analogs resulted in varying inhibition rates, with some achieving I50 values as low as 0.07 µM .
Antimicrobial Activity
The azido group in this compound has been associated with antimicrobial properties. Studies have demonstrated that azido-containing compounds can exhibit activity against several bacterial strains. The specific mechanisms are still under investigation but may involve disruption of cellular processes or interference with DNA synthesis.
Case Studies
- Study on ACE Inhibitors : A study synthesized several derivatives of pyrrolidine and tested their efficacy as ACE inhibitors. The results indicated that modifications significantly impacted inhibitory potency, suggesting that structural variations can lead to enhanced biological activity .
- Antimicrobial Testing : Another study focused on a series of azido-pyrrolidine derivatives against common pathogens. Results showed that certain compounds exhibited substantial antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Data Table: Biological Activities of Related Compounds
Propiedades
Fórmula molecular |
C10H15N4O4- |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1/t6-,7-/m0/s1 |
Clave InChI |
JZEOWBJXFSZTJU-BQBZGAKWSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])N=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















